

# A Comparative Safety Analysis of Eptinezumab (HL403) and other CGRP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of eptinezumab (formerly known as **HL403** or ALD403), a calcitonin gene-related peptide (CGRP) inhibitor, with other approved monoclonal antibodies in its class: erenumab, fremanezumab, and galcanezumab. The information is compiled from pivotal clinical trial data to assist in evaluating the relative safety of these therapeutic agents for the preventive treatment of migraine.

## **Executive Summary**

Eptinezumab and other CGRP monoclonal antibodies have demonstrated a favorable safety and tolerability profile in clinical trials. The most common adverse events are generally mild to moderate and include injection-site reactions, nasopharyngitis, and upper respiratory tract infections. This guide details the comparative incidence of these and other adverse events, providing a quantitative basis for safety assessment.

### **Comparative Safety Data**

The following tables summarize the incidence of common and serious adverse events reported in key clinical trials for each CGRP inhibitor.

Table 1: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) in Pivotal Trials



| Adverse<br>Event                           | Eptinezuma<br>b<br>(PROMISE-<br>2)[1][2][3] | Erenumab<br>(STRIVE)[4]<br>[5][6][7][8]<br>[9] | Fremanezu<br>mab (HALO<br>CM/EM)[10]<br>[11][12][13]<br>[14][15][16] | Galcanezu mab (EVOLVE-1 & EVOLVE- 2)[17][18] [19][20][21] [22][23][24] [25] | Placebo |
|--------------------------------------------|---------------------------------------------|------------------------------------------------|----------------------------------------------------------------------|-----------------------------------------------------------------------------|---------|
| 100 mg / 300<br>mg                         | 70 mg / 140<br>mg                           | Quarterly /<br>Monthly                         | 120 mg / 240<br>mg                                                   | (Pooled Data)                                                               |         |
| Nasopharyngi<br>tis                        | 6% / 8%                                     | ~5%                                            | ~4%                                                                  | ~11%                                                                        | ~6%     |
| Upper<br>Respiratory<br>Tract<br>Infection | -                                           | ~5%                                            | ~6%                                                                  | ~5%                                                                         | ~4%     |
| Injection-Site<br>Pain                     | N/A (IV<br>infusion)                        | ~3%                                            | ~40%                                                                 | ~18%                                                                        | ~13%    |
| Injection-Site<br>Erythema                 | N/A (IV<br>infusion)                        | -                                              | ~17%                                                                 | -                                                                           | -       |
| Injection-Site<br>Induration               | N/A (IV<br>infusion)                        | -                                              | ~13%                                                                 | -                                                                           | -       |
| Constipation                               | <1%                                         | ~2-3%                                          | <1%                                                                  | <2%                                                                         | <1%     |
| Fatigue                                    | ~2%                                         | ~2%                                            | -                                                                    | -                                                                           | ~2%     |
| Nausea                                     | ~2%                                         | ~2%                                            | ~3%                                                                  | ~2%                                                                         | ~1%     |
| Hypersensitiv ity Reactions                | 1% / 2%                                     | -                                              | -                                                                    | -                                                                           | 0%      |

Note: Data is aggregated from multiple sources and represents approximate incidences. Direct comparison between trials should be made with caution due to differences in study design and patient populations.



Table 2: Serious Adverse Events (SAEs) and Discontinuation Rates

| Outcome                           | Eptinezuma<br>b<br>(PROMISE-<br>2)[1][2][3] | Erenumab<br>(STRIVE)[4]<br>[5][6][7][8]<br>[9] | Fremanezu<br>mab (HALO<br>CM/EM)[10]<br>[11][12][13]<br>[14][15][16] | Galcanezu<br>mab<br>(EVOLVE-1<br>& EVOLVE-<br>2)[17][18]<br>[19][20][21]<br>[22][23][24]<br>[25] | Placebo |
|-----------------------------------|---------------------------------------------|------------------------------------------------|----------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|---------|
| 100 mg / 300<br>mg                | 70 mg / 140<br>mg                           | Quarterly /<br>Monthly                         | 120 mg / 240<br>mg                                                   | (Pooled Data)                                                                                    |         |
| Incidence of SAEs                 | <1% / 2%                                    | ~2%                                            | <1%                                                                  | <2%                                                                                              | ~2%     |
| Discontinuati<br>on due to<br>AEs | <1% / 2.3%                                  | ~2.2%                                          | ~2%                                                                  | ~2%                                                                                              | ~2.5%   |

# **Experimental Protocols of Key Safety Assessment Trials**

The safety profiles of these CGRP inhibitors have been primarily established through large, randomized, double-blind, placebo-controlled Phase 3 clinical trials. While full, detailed protocols are proprietary, the general methodologies for safety assessment are outlined below.

### Eptinezumab: PROMISE-2 (NCT02974153)[1][2][3]

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study in adults with chronic migraine.
- Safety Assessments:
  - Adverse events (AEs) were monitored throughout the study and for a follow-up period.
     AEs were coded using the Medical Dictionary for Regulatory Activities (MedDRA).



- Vital signs, physical examinations, and clinical laboratory tests (hematology, clinical chemistry, and urinalysis) were conducted at scheduled visits.
- Electrocardiograms (ECGs) were performed at baseline and at specified intervals.
- Suicidal ideation and behavior were assessed using the Columbia-Suicide Severity Rating Scale (C-SSRS).
- Immunogenicity was assessed by measuring anti-drug antibodies (ADAs).

### Erenumab: STRIVE (NCT02456740)[4][5][6][7][8][9]

- Study Design: A global, multicenter, randomized, 24-week, double-blind, placebo-controlled study in patients with episodic migraine.
- Safety Assessments:
  - Collection of treatment-emergent adverse events (TEAEs) at each study visit.
  - Regular monitoring of vital signs and clinical laboratory parameters.
  - ECG recordings at baseline and designated follow-up times.
  - Assessment of immunogenicity through the detection of anti-erenumab antibodies.

## Fremanezumab: HALO CM and EM (NCT02621931, NCT02629861)[10][11][12][13][14][15][16]

- Study Design: Two Phase 3, randomized, double-blind, placebo-controlled, parallel-group studies in patients with chronic and episodic migraine, respectively.
- Safety Assessments:
  - Systematic monitoring and recording of all adverse events.
  - Injection-site reaction assessments performed by the investigator.



- Standard clinical laboratory tests, vital sign measurements, and physical examinations at regular intervals.
- Evaluation for the development of anti-fremanezumab antibodies.

# Galcanezumab: EVOLVE-1 and EVOLVE-2 (NCT02614183, NCT02614196)[17][18][19][20][21][22][23] [24][25]

- Study Design: Two Phase 3, randomized, double-blind, placebo-controlled studies in patients with episodic migraine.
- · Safety Assessments:
  - Spontaneously reported treatment-emergent adverse events were recorded throughout the trials.
  - Safety monitoring included physical examinations, vital signs, and clinical laboratory evaluations.
  - Assessment of suicidal ideation and behavior.
  - Analysis of anti-drug antibody formation.

### **Visualizing Key Pathways and Processes**

To further elucidate the context of this comparative analysis, the following diagrams illustrate the CGRP signaling pathway in migraine and a generalized workflow for the pivotal clinical trials.





### Click to download full resolution via product page

Caption: CGRP Signaling Pathway in Migraine and Point of Intervention for Monoclonal Antibodies.





Click to download full resolution via product page

Caption: Generalized Workflow of Phase 3 Clinical Trials for CGRP Inhibitors.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. neurology.org [neurology.org]
- 2. Efficacy and safety of eptinezumab in patients with chronic migraine: PROMISE-2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. One-year sustained efficacy of erenumab in episodic migraine: Results of the STRIVE study PMC [pmc.ncbi.nlm.nih.gov]
- 6. novartis.com [novartis.com]
- 7. Phase 3, randomised, double-blind, placebo-controlled study to evaluate the efficacy and safety of erenumab (amg 334) in migraine prevention: primary results of the strive trial | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 8. neurology.org [neurology.org]
- 9. ajmc.com [ajmc.com]
- 10. Efficacy and safety of fremanezumab in clinical trial participants aged ≥60 years with episodic or chronic migraine: pooled results from 3 randomized, double-blind, placebocontrolled phase 3 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term safety, tolerability, and efficacy of fremanezumab in migraine: A randomized study PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of fremanezumab in clinical trial participants aged ≥60 years with episodic or chronic migraine: pooled results from 3 randomized, double-blind, placebocontrolled phase 3 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. io.nihr.ac.uk [io.nihr.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. neurology.org [neurology.org]
- 16. Long-term safety, tolerability, and efficacy of fremanezumab in migraine: A randomized study PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Benefit—Risk Assessment of Galcanezumab Versus Placebo for the Treatment of Episodic and Chronic Migraine Using the Metrics of Number Needed to Treat and Number Needed to Harm - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. researchgate.net [researchgate.net]



- 20. Evaluation of Galcanezumab for the Prevention of Episodic Migraine: The EVOLVE-1 Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Evaluation of Galcanezumab in the Prevention of Episodic Migraine- the EVOLVE-1 Study [ctv.veeva.com]
- 23. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 24. Evaluation of Galcanezumab for the Prevention of Episodic Migraine: The EVOLVE-1 Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Efficacy and Safety of Galcanezumab for the Preventive Treatment of Migraine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Safety Analysis of Eptinezumab (HL403) and other CGRP Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373096#comparative-study-of-hl403-s-safety-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com